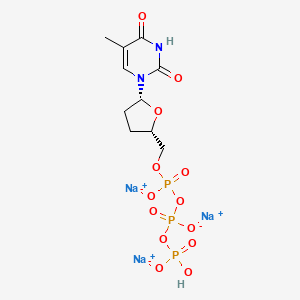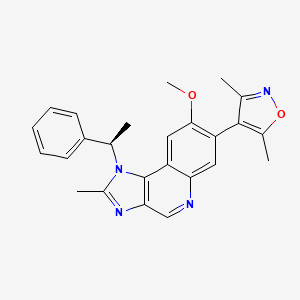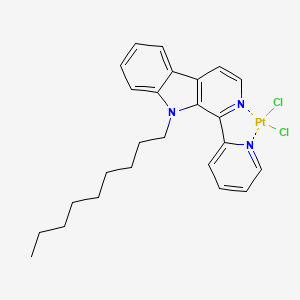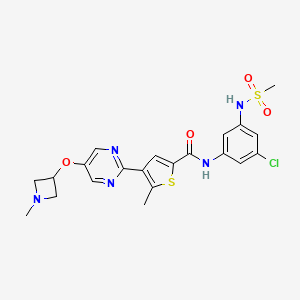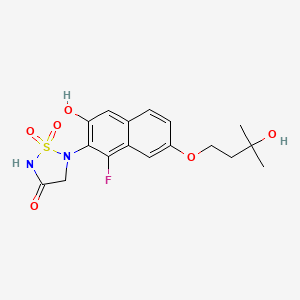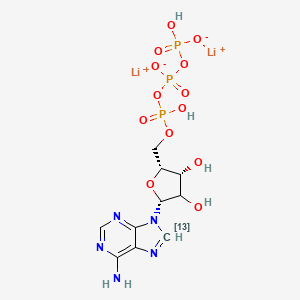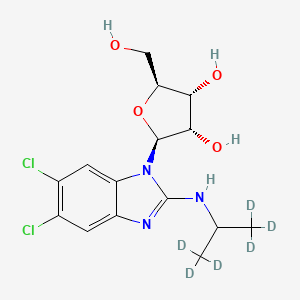
7-(Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)-4,7-dihydro-3-hydroxy-3H-1,2-dioxepin-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coronarin B is a natural diterpenoid compound isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family. This compound has garnered attention due to its notable cytotoxic and antiplasmodial activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of furanolabdanoids, including Coronarin B, typically involves transformations of available diterpenoids and monoterpenoids . The principal preparation methods are based on the chemical modifications of these naturally occurring compounds. Advanced chromatographic and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), are employed to purify and confirm the structures of these compounds .
Industrial Production Methods: Industrial production of Coronarin B involves the extraction of the compound from the rhizomes of Hedychium coronarium using solvent extraction methods. The crude extract is then sequentially fractionated using solvents like petroleum ether, chloroform, and n-butanol to isolate Coronarin B in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Coronarin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Coronarin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Coronarin B is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: In biological research, Coronarin B is investigated for its cytotoxic effects on various cancer cell lines, making it a potential candidate for anticancer therapies.
Medicine: In medicine, Coronarin B has shown promise in enhancing the tolerance of plants to drought by affecting interactions between rhizosphere fungal communities and metabolites . This property is particularly valuable in agricultural research aimed at improving crop resilience to environmental stressors.
Industry: In the industrial sector, Coronarin B is explored for its potential use in developing new pharmaceuticals and agrochemicals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of Coronarin B involves its interaction with molecular targets and pathways within cells. Coronarin B exerts its effects by inhibiting the activation of nuclear factor-κB (NF-κB) pathway, which is a key mediator of inflammation, apoptosis, invasion, and osteoclastogenesis . This inhibition leads to the suppression of various gene products involved in cell survival, proliferation, invasion, and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Coronarin B is part of a group of labdane-type diterpenoids, which include compounds like Coronarin A, Coronarin D, and Coronarin E . These compounds share similar structural features but differ in their specific biological activities and potency. For instance, Coronarin D has been found to be more potent than its analogue Coronarin D acid in inhibiting NF-κB activation . Other similar compounds include hedychiumin and calcaratarin A, which also exhibit cytotoxic activities .
Conclusion
Coronarin B is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential and applications.
Eigenschaften
Molekularformel |
C20H30O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
7-[(8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-hydroxy-4,7-dihydro-3H-dioxepine-5-carbaldehyde |
InChI |
InChI=1S/C20H30O4/c1-13-6-7-16-19(2,3)8-5-9-20(16,4)18(13)15-10-14(12-21)11-17(22)24-23-15/h10,12,15-18,22H,1,5-9,11H2,2-4H3/t15?,16?,17?,18?,20-/m0/s1 |
InChI-Schlüssel |
FTQNGEYQJGYGFY-RRNDVRHKSA-N |
Isomerische SMILES |
C[C@]12CCCC(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


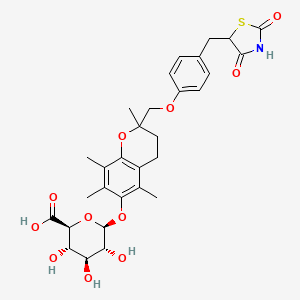
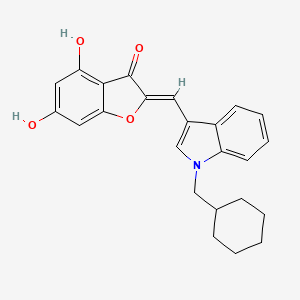
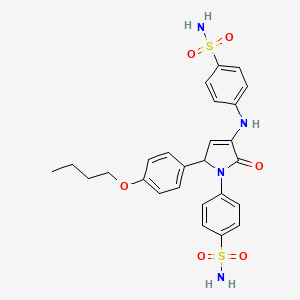
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
